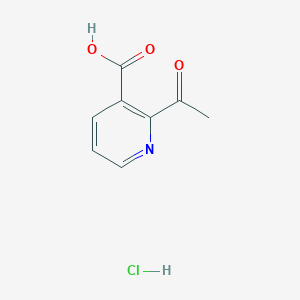
2-Acetylpyridine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylpyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylpyridine-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with 2-pyridinecarboxylic acid as the raw material. The process involves the following steps :
Chlorination: 2-pyridinecarboxylic acid is treated with a chlorinating agent in the presence of a solvent and a catalyst at elevated temperatures (55-65°C) to form 2-pyridinecarboxylic chloride.
Alkylation: The resulting 2-pyridinecarboxylic chloride is then reacted with malonic acid dialkyl ester in the presence of an inorganic salt catalyst and an alkaline substance. The reaction mixture is stirred and heated, followed by neutralization with hydrochloric acid to isolate the organic layer.
Hydrolysis: The organic layer is subjected to hydrolysis in a mixed solution of water, organic acid, and inorganic acid, followed by extraction with an organic solvent to obtain 2-acetylpyridine.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Acetylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridylacetic acid hydrochloride
- 4-Pyridylacetic acid hydrochloride
- 3-Pyridylacetic acid hydrochloride
Uniqueness
2-Acetylpyridine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the acetyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-acetylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5(10)7-6(8(11)12)3-2-4-9-7;/h2-4H,1H3,(H,11,12);1H |
Clave InChI |
YNZPZYHIMFEQBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
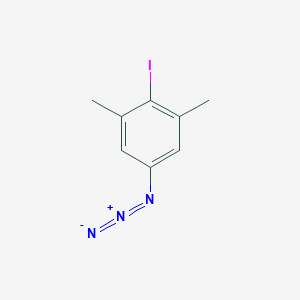
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)
![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
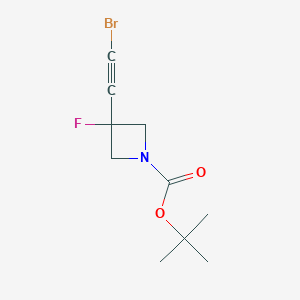
![(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13460074.png)
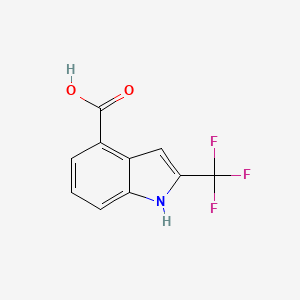
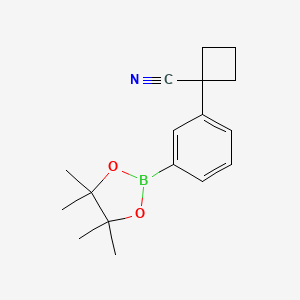
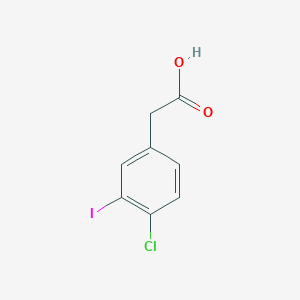
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
